N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2,6-dimethylbenzamide
Description
N-[(4-hydroxy-8-oxaspiro[45]decan-3-yl)methyl]-2,6-dimethylbenzamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[45]decane ring system, which is a bicyclic structure containing an oxygen atom, and is linked to a benzamide moiety
Properties
IUPAC Name |
N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2,6-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-13-4-3-5-14(2)16(13)18(22)20-12-15-6-7-19(17(15)21)8-10-23-11-9-19/h3-5,15,17,21H,6-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYCEDVDVUJJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NCC2CCC3(C2O)CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2,6-dimethylbenzamide typically involves multiple steps, starting from commercially available reagents. One common approach is the stereoselective synthesis of the spirocyclic core, which can be achieved through the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under controlled conditions . This intermediate is then further functionalized to introduce the hydroxyl and oxo groups, followed by coupling with 2,6-dimethylbenzoyl chloride to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2,6-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzamide group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol.
Scientific Research Applications
N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2,6-dimethylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2,6-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl and oxo groups can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,6-dioxaspiro[4.5]decane: A structurally related compound with similar spirocyclic features.
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with an additional nitrogen atom in the ring system.
Uniqueness
N-[(4-hydroxy-8-oxaspiro[45]decan-3-yl)methyl]-2,6-dimethylbenzamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
